molecular formula C6H12ClNO B1322036 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 54745-74-3

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1322036
CAS RN: 54745-74-3
M. Wt: 149.62 g/mol
InChI Key: XADOTNAXKKFKDY-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the empirical formula C6H12ClNO . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular weight of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is 149.62 g/mol . The SMILES string representation is Cl.C1C[C@H]2CNC[C@@H]1O2 .


Physical And Chemical Properties Analysis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a solid . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Organic Synthesis Intermediary

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: is a valuable raw material in organic synthesis . Its structure is versatile for constructing complex organic compounds. It can act as a scaffold for synthesizing various organic molecules, particularly those with a bicyclic structure similar to its own.

Agrochemical Research

In the field of agrochemicals, this compound serves as an intermediate for creating substances that protect crops from pests and diseases . Its role in developing new pesticides and herbicides is crucial for enhancing agricultural productivity.

Pharmaceutical Development

This chemical is instrumental in pharmaceutical research, where it’s used to develop new drugs . Its bicyclic framework is especially pertinent in the synthesis of molecules with central nervous system activity, including potential treatments for neurological disorders.

Dyestuff Field

The compound finds application in the dyestuff industry as well . It can be used to create novel dyes with unique properties, potentially improving the coloration process in textiles and other materials.

Tropane Alkaloids Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: is crucial in synthesizing tropane alkaloids, which have a wide array of biological activities . These alkaloids are of interest due to their therapeutic potential in treating neurological and psychiatric diseases.

Stereoselective Synthesis

The compound is used in stereoselective synthesis to construct enantiomerically pure substances . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.

Safety And Hazards

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-Oxa-3-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers .

properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADOTNAXKKFKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621162
Record name 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride

CAS RN

54745-74-3
Record name 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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